Cas no 461383-54-0 (methyl 2-(2-azidoethyl)benzoate)

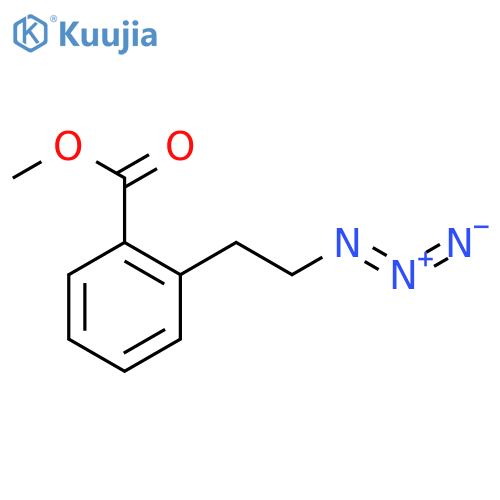

461383-54-0 structure

商品名:methyl 2-(2-azidoethyl)benzoate

methyl 2-(2-azidoethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-(2-azidoethyl)-, methyl ester

- methyl 2-(2-azidoethyl)benzoate

- 461383-54-0

- EN300-1867260

-

- インチ: 1S/C10H11N3O2/c1-15-10(14)9-5-3-2-4-8(9)6-7-12-13-11/h2-5H,6-7H2,1H3

- InChIKey: UXGXTYFEYYOEIN-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC=CC=1CCN=[N+]=[N-])(=O)OC

計算された属性

- せいみつぶんしりょう: 205.085126602g/mol

- どういたいしつりょう: 205.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.7Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

methyl 2-(2-azidoethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1867260-0.5g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 0.5g |

$479.0 | 2023-09-18 | ||

| Enamine | EN300-1867260-0.05g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 0.05g |

$419.0 | 2023-09-18 | ||

| Enamine | EN300-1867260-5g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 5g |

$1448.0 | 2023-09-18 | ||

| Enamine | EN300-1867260-5.0g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 5g |

$2110.0 | 2023-06-01 | ||

| Enamine | EN300-1867260-2.5g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 2.5g |

$978.0 | 2023-09-18 | ||

| Enamine | EN300-1867260-1g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 1g |

$499.0 | 2023-09-18 | ||

| Enamine | EN300-1867260-0.1g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 0.1g |

$439.0 | 2023-09-18 | ||

| Enamine | EN300-1867260-10.0g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 10g |

$3131.0 | 2023-06-01 | ||

| Enamine | EN300-1867260-1.0g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 1g |

$728.0 | 2023-06-01 | ||

| Enamine | EN300-1867260-0.25g |

methyl 2-(2-azidoethyl)benzoate |

461383-54-0 | 0.25g |

$459.0 | 2023-09-18 |

methyl 2-(2-azidoethyl)benzoate 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

461383-54-0 (methyl 2-(2-azidoethyl)benzoate) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬